Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a unique structure with a pyridine ring fused to a pyrimidine ring, which is further functionalized with various substituents, including an ethyl ester, a butylsulfanyl group, and a pyridin-4-yl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as pyridine derivatives and amidines, under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions using butylthiol and suitable leaving groups.
Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts to form the ethyl ester.
Functionalization with Pyridin-4-yl Group: This can be achieved through cross-coupling reactions, such as Suzuki or Heck reactions, using pyridin-4-ylboronic acid or pyridin-4-yl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-yl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Pyridin-4-yl halides, palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various functionalized pyridin-4-yl derivatives.
Scientific Research Applications
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs) and poly (ADP-ribose) polymerases (PARPs), which are crucial for cell cycle regulation and DNA repair.
Molecular Pathways: It affects pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives:
Ribociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with a similar structure and function.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor activity.
These compounds share structural similarities but differ in their specific substituents and therapeutic applications, highlighting the unique properties of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N4O3S/c1-4-6-11-28-20-23-17-16(18(25)24-20)15(13-7-9-21-10-8-13)14(12(3)22-17)19(26)27-5-2/h7-10,15H,4-6,11H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
ALATWYFGVCUARC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=NC=C3)C(=O)N1 |
Origin of Product |
United States |
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